molecular formula C8H13NO2 B12877666 1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone

1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone

Cat. No.: B12877666
M. Wt: 155.19 g/mol
InChI Key: ZBMRPBQTHLUEFD-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone is a heterocyclic compound that features a pyrrole ring substituted with hydroxy and ethanone groups

Preparation Methods

The synthesis of 1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrole derivative with a hydroxyalkylating agent under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.

Scientific Research Applications

1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and ethanone groups play a crucial role in its reactivity and binding to biological molecules. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors.

Comparison with Similar Compounds

1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone can be compared with other similar compounds such as:

    1-(2-Hydroxy-2,3-dihydro-1H-pyrrol-1-yl)ethanone: Lacks the additional methyl group, which may affect its reactivity and biological activity.

    1-(2-Hydroxy-2,4-dimethyl-1H-pyrrol-1-yl)ethanone: The absence of the dihydro group may influence its chemical properties.

    1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)propanone: The longer alkyl chain may alter its solubility and interaction with biological targets.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-(2-hydroxy-2,4-dimethyl-3H-pyrrol-1-yl)ethanone

InChI

InChI=1S/C8H13NO2/c1-6-4-8(3,11)9(5-6)7(2)10/h5,11H,4H2,1-3H3

InChI Key

ZBMRPBQTHLUEFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(C1)(C)O)C(=O)C

Origin of Product

United States

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